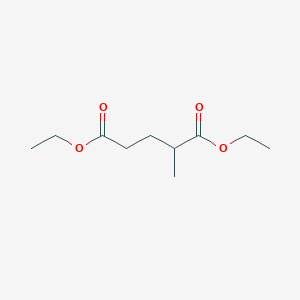
Diethyl 2-methylglutarate
Overview
Description
Diethyl 2-methylglutarate, also known as diethyl 2-methylpentanedioate, is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is a diester derived from 2-methylglutaric acid and is commonly used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
Diethyl 2-methylglutarate is a chemical compound with the formula C10H18O4
Result of Action
A related compound, dimethyl 2-methylglutarate, has been validated for efficient liquid-phase exfoliation of selected van der waals materials, providing high yield (up to 52%) of flakes of 2d materials with an aspect ratio as high as 500 . It’s unclear if this compound has similar effects.
Biochemical Analysis
Cellular Effects
A related compound, Diethyl-glutarate, has been shown to alter CD8+ T cell differentiation and increase cytotoxicity against target cells It’s possible that Diethyl 2-methylglutarate may have similar effects on cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
A study has shown that a related compound, Dimethyl 2-methylglutarate, can be used for efficient liquid-phase exfoliation of selected van der Waals materials
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-methylglutarate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl propionate with ethyl acrylate in the presence of a base such as lithium diisopropylamide in tetrahydrofuran and hexane at -78°C . This reaction typically yields this compound with a yield of around 71%.
Industrial Production Methods: In industrial settings, this compound is often produced through esterification of 2-methylglutaric acid with ethanol in the presence of an acid catalyst. This method is favored due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-methylglutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylglutaric acid.
Reduction: Reduction reactions can convert it to this compound alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-methylglutaric acid.
Reduction: this compound alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Diethyl 2-methylglutarate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and plasticizers.
Comparison with Similar Compounds
Dimethyl 2-methylglutarate: Similar in structure but with methyl ester groups instead of ethyl.
2-Methylglutaronitrile: A nitrile derivative of 2-methylglutaric acid.
2-Methylglutaric acid: The parent acid of diethyl 2-methylglutarate.
Uniqueness: this compound is unique due to its specific ester functional groups, which provide distinct reactivity and solubility properties compared to its analogs. Its ethyl ester groups make it more hydrophobic and suitable for certain organic syntheses and industrial applications .
Properties
IUPAC Name |
diethyl 2-methylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-13-9(11)7-6-8(3)10(12)14-5-2/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSCLYKFOFTZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300218 | |
| Record name | 1,5-Diethyl 2-methylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18545-83-0 | |
| Record name | 1,5-Diethyl 2-methylpentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18545-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2-methylglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018545830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18545-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Diethyl 2-methylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-methylglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





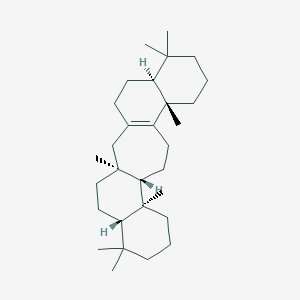
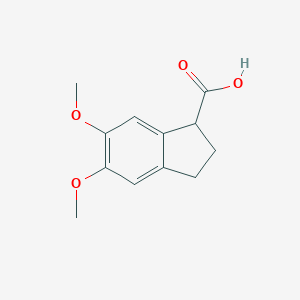
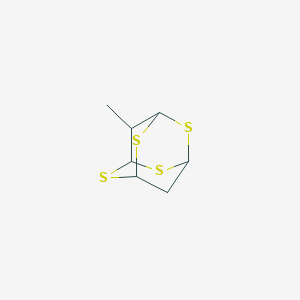
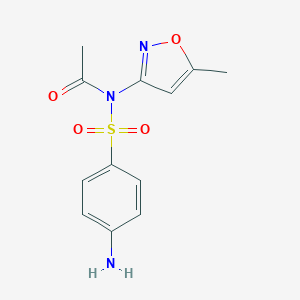


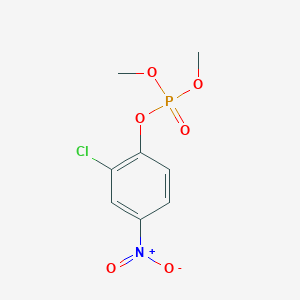



![2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B101596.png)
